molecular formula C18H18N2O3 B5426989 N'-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide

N'-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide

Cat. No.: B5426989
M. Wt: 310.3 g/mol
InChI Key: XTQQPTHJOFHTDU-OUKQBFOZSA-N
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Description

N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzohydrazide moiety linked to a 4-methoxyphenyl group through a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide typically involves the condensation of 4-methoxybenzaldehyde with benzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone system to a saturated ketone.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide: Characterized by the presence of a methoxy group on the phenyl ring.

    N’-[(E)-4-(4-chlorophenyl)-4-oxobut-2-en-2-yl]benzohydrazide: Contains a chlorine substituent instead of a methoxy group.

    N’-[(E)-4-(4-nitrophenyl)-4-oxobut-2-en-2-yl]benzohydrazide: Features a nitro group on the phenyl ring.

Uniqueness

N’-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

N'-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(19-20-18(22)15-6-4-3-5-7-15)12-17(21)14-8-10-16(23-2)11-9-14/h3-12,19H,1-2H3,(H,20,22)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQQPTHJOFHTDU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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